Hydracarbazin

Übersicht

Beschreibung

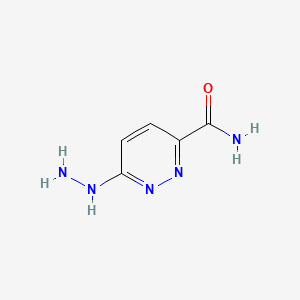

Hydracarbazine is a pyridazine derivative known for its use as an antihypertensive agent. It was once marketed in France under the tradename Normatensyl. The compound has the chemical formula C₅H₇N₅O and a molar mass of 153.145 g/mol .

Wissenschaftliche Forschungsanwendungen

Hydrakarbazin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Studien zu seinen möglichen Auswirkungen auf zelluläre Prozesse und Enzymaktivitäten.

Medizin: Untersuchungen zu seinen antihypertensiven Eigenschaften und zur möglichen Verwendung bei der Behandlung anderer Herz-Kreislauf-Erkrankungen.

Industrie: Verwendung bei der Synthese von Pharmazeutika und Agrochemikalien.

5. Wirkmechanismus

Hydrakarbazin übt seine antihypertensiven Wirkungen aus, indem es die glatte Gefäßmuskulatur entspannt. Es wirkt wahrscheinlich ähnlich wie Hydralazin, eine verwandte Verbindung, die die Freisetzung von Calcium aus dem sarkoplasmatischen Retikulum als Reaktion auf Inositoltriphosphat (IP₃) beeinträchtigt. Dies führt zu einer Vasodilatation und einer darauf folgenden Senkung des Blutdrucks {_svg_3} .

Ähnliche Verbindungen:

Hydralazin: Ein weiteres Antihypertensivum mit einem ähnlichen Wirkmechanismus.

Minoxidil: Ein starkes Vasodilatator, das zur Behandlung von schwerer Hypertonie eingesetzt wird.

Diazoxid: Wird zur Behandlung von hypertensiven Notfällen eingesetzt.

Einzigartigkeit: Hydrakarbazin ist einzigartig in seiner spezifischen Struktur als Pyridazin-Derivat mit einer Hydrazin-Einheit, die zu seinem besonderen pharmakologischen Profil und seiner chemischen Reaktivität im Vergleich zu anderen Antihypertensiva beiträgt .

Wirkmechanismus

Target of Action

Hydracarbazine is a pyridazine that has found use as an antihypertensive agent . It likely acts similarly to hydralazine, a related compound . The primary target of Hydracarbazine is likely the monoamine oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

Hydracarbazine interferes with calcium release from the sarcoplasmic reticulum in response to inositol . This action is similar to that of hydralazine . It also likely decreases the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . Furthermore, it inhibits biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Biochemical Pathways

It is likely that it impacts the pathways involving the release of calcium from the sarcoplasmic reticulum . Additionally, it may influence the pathways involved in the degradation of biogenic amines .

Pharmacokinetics

Understanding these properties is essential for predicting how the drug will behave in the body and how it will interact with its target .

Result of Action

The result of Hydracarbazine’s action is the relaxation of vascular smooth muscle . This effect is beneficial in the treatment of hypertension . Additionally, the increase in cellular and pericellular catecholamines can play a significant role in the anti-inflammatory effects of MAO inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydracarbazine. For instance, Parkinson’s disease, a condition that Hydracarbazine may help treat, can be influenced by various genetic and environmental factors

Biochemische Analyse

Biochemical Properties

Hydracarbazine likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol . This interaction suggests that Hydracarbazine may interact with enzymes and proteins involved in calcium signaling pathways.

Cellular Effects

Hydracarbazine has been shown to relax vascular smooth muscle . This effect on cells is likely due to its interference with calcium release, which is a crucial process in muscle contraction and relaxation. Additionally, Hydracarbazine may increase the central nervous system depressant (CNS depressant) activities of certain drugs .

Molecular Mechanism

It is believed to act similarly to hydralazine, interfering with calcium release from the sarcoplasmic reticulum in response to inositol . This suggests that Hydracarbazine may bind to or interact with proteins involved in calcium signaling, potentially inhibiting or activating certain enzymes and altering gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydracarbazine can be synthesized through the hydrazinolysis of pyridazine derivatives. One common method involves the reaction of 3-cyanopyridazine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C5H3N3+N2H4⋅H2O→C5H7N5O

Industrial Production Methods: Industrial production of hydracarbazine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydrakarbazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydrakarbazin kann oxidiert werden, um Pyridazin-Derivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Es kann reduziert werden, um Hydrazin-Derivate zu bilden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Hydrazin-Einheit.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit Hydrakarbazin reagieren.

Hauptprodukte:

Oxidation: Pyridazin-Derivate mit Carbonsäure- oder Ketongruppen.

Reduktion: Hydrazin-Derivate.

Substitution: Verschiedene substituierte Pyridazin-Verbindungen.

Vergleich Mit ähnlichen Verbindungen

Hydralazine: Another antihypertensive agent with a similar mechanism of action.

Minoxidil: A potent vasodilator used to treat severe hypertension.

Diazoxide: Used to treat hypertensive emergencies.

Uniqueness: Hydracarbazine is unique in its specific structure as a pyridazine derivative with a hydrazine moiety, which contributes to its distinct pharmacological profile and chemical reactivity compared to other antihypertensive agents .

Eigenschaften

IUPAC Name |

6-hydrazinylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-5(11)3-1-2-4(8-7)10-9-3/h1-2H,7H2,(H2,6,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYZEGZNBYOMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189716 | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol. | |

| Record name | Hydracarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3614-47-9 | |

| Record name | Hydracarbazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydracarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CTK2FB9QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

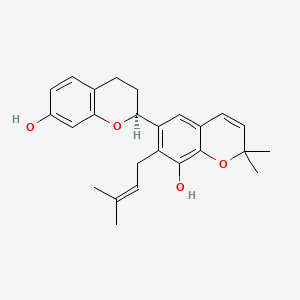

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)